BenchChemオンラインストアへようこそ!

Ziconotide (TFA)

Peptide Chemistry Analytical Characterization Formulation Science

Ziconotide (TFA) is the essential research tool for selective, pore-level blockade of CaV2.2 channels. Its trifluoroacetate salt form—MW ~3437.3 g/mol, distinct physicochemical profile versus clinical acetate salt—guarantees experimental reproducibility and eliminates confounding variables inherent in generic substitution. As the only non-opioid, direct pore-blocking N-type calcium channel antagonist, it is the gold standard for translational pain research, intrathecal delivery model development, and LC-MS/HPLC analytical method validation. Choose Ziconotide (TFA) for definitive, publication-ready results.

Molecular Formula C116H179F21N36O46S7
Molecular Weight 3437.3 g/mol
Cat. No. B12427455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiconotide (TFA)
Molecular FormulaC116H179F21N36O46S7
Molecular Weight3437.3 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C102H172N36O32S7.7C2HF3O2/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70;7*3-2(4,5)1(6)7/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114);7*(H,6,7)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-;;;;;;;/m0......./s1
InChIKeyCTJPFYRHVPIWGL-GEROVHHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ziconotide (TFA) for Research Procurement: A Potent and Selective N-Type Calcium Channel Blocker


Ziconotide (TFA), also known as SNX-111 TFA, is the trifluoroacetate salt form of a 25-amino acid synthetic peptide, which is structurally identical to the naturally occurring ω-conotoxin MVIIA derived from the marine cone snail *Conus magus* [1]. It functions as a potent, selective, and reversible blocker of the voltage-gated N-type calcium channel (CaV2.2), thereby inhibiting the release of pronociceptive neurotransmitters like glutamate and substance P at the spinal level [2]. Its unique high selectivity for CaV2.2 over other ion channels and its distinct non-opioid mechanism of action are the primary drivers for its specific use in basic research and its approved clinical application for managing severe, refractory chronic pain via intrathecal infusion [3].

Ziconotide (TFA) Procurement: Why Substituting TFA Salt or Generic Analogs Jeopardizes Research Integrity


Generic substitution is not feasible for Ziconotide due to critical differentiators in salt form and mechanism of action. The trifluoroacetate (TFA) counterion yields a peptide with a higher molecular weight (approx. 3437.3 g/mol) and different physicochemical properties compared to the clinically-approved acetate salt (Ziconotide Acetate, MW ~2639 g/mol), which directly impacts solubility, formulation stability, and experimental reproducibility . Furthermore, Ziconotide's mechanism as a direct, pore-blocking antagonist of the CaV2.2 channel is fundamentally distinct from the indirect modulation exerted by α2δ ligands like gabapentin [1]. These differences in both chemical composition and pharmacological target engagement mean that substituting one salt form or in-class analgesic for another will introduce uncontrolled variables that can invalidate comparative research and preclude accurate translational outcomes.

Ziconotide (TFA) Evidence-Based Differentiation: Quantitative Data vs. Key Comparators


Salt Form Specificity: Molecular Weight and Compositional Differences Between Ziconotide TFA and Acetate

Procurement of the correct salt form is critical for ensuring accurate molarity in solution and for maintaining reproducible bioactivity in assays. Ziconotide (TFA) exhibits a significantly different molecular formula and weight compared to the Ziconotide Acetate salt found in the clinical formulation (Prialt). This is due to the presence of trifluoroacetate counterions, which alter the peptide's physical properties.

Peptide Chemistry Analytical Characterization Formulation Science

Intrathecal Ziconotide vs. Morphine: A Direct Comparison of Analgesic Potency in a Preclinical Pain Model

In a direct, head-to-head comparison using a rat model of postoperative pain, intrathecal administration of Ziconotide demonstrated superior potency, duration of action, and target specificity compared to intrathecal morphine. This data highlights Ziconotide's unique pharmacological profile for spinal pain signal blockade. [1]

Pain Pharmacology In Vivo Model Analgesic Potency

Clinical Guideline Preference: Ziconotide Monotherapy vs. Morphine for Chronic Noncancer Pain

The evidence-based 2016 Polyanalgesic Consensus Conference (PACC) guidelines provide a clear, data-driven preference for selecting one compound over another in a clinical context. The guidelines recommend both ziconotide and morphine as first-line intrathecal monotherapies but explicitly note a preference for ziconotide over morphine for the management of chronic noncancer pain. This guidance is based on the distinct safety and efficacy profiles of the two drugs. [1]

Clinical Practice Guideline Intrathecal Drug Delivery Chronic Pain Management

Mechanism of Action: Direct Cav2.2 Pore Blockade vs. Indirect Modulation by Gabapentinoids

Ziconotide's mechanism of action is fundamentally different from that of gabapentinoids like gabapentin and pregabalin, despite both classes of drugs targeting the CaV2.2 channel for analgesia. This difference is crucial for research aiming to dissect pain pathways. Ziconotide acts as a direct, specific pore blocker of the CaV2.2 channel [1]. In contrast, gabapentin and pregabalin bind to the auxiliary α2δ subunit, indirectly modulating channel trafficking and function, a mechanism that is less selective and contributes to a broader side-effect profile including sedation and dizziness [2].

Ion Channel Pharmacology Mechanism of Action Neuronal Excitability

Regulatory Status and Procurement Justification: Ziconotide's Unique FDA-Approved Indication

For researchers in translational pain medicine, the regulatory status of a compound is a key factor when selecting a tool to model clinically relevant scenarios. Ziconotide is one of only three drugs approved by the U.S. Food and Drug Administration (FDA) for long-term intrathecal administration, the others being morphine (an opioid) and baclofen (a GABAB agonist) [1]. Critically, it is the sole FDA-approved non-opioid intrathecal analgesic, indicated for severe chronic pain in patients who are intolerant of or refractory to other treatments, including intrathecal morphine [2]. This unique regulatory position was reaffirmed in the 2024 PACC guidelines [3].

Translational Research Regulatory Science Intrathecal Analgesia

Validated Research and Industrial Application Scenarios for Ziconotide (TFA) Procurement


In Vitro Electrophysiology for Studying Direct CaV2.2 Channel Blockade

Use Ziconotide (TFA) as the definitive tool for inducing selective, pore-level blockade of CaV2.2 channels in neuronal preparations. As confirmed by cryo-electron microscopy structures [1], its direct binding to the channel pore makes it ideal for investigating the specific biophysical consequences of CaV2.2 inhibition, without the confounding effects of G-protein modulation or indirect α2δ subunit interactions seen with other analgesics.

Preclinical In Vivo Models of Refractory and Neuropathic Pain

Employ intrathecal delivery of Ziconotide (TFA) in rodent models to replicate its unique clinical use case. As demonstrated in direct comparative studies with morphine [2], Ziconotide provides a distinct non-opioid analgesic profile with superior potency and duration of action. This application is essential for translational research focused on developing novel, non-addictive spinal analgesics and for understanding the role of Cav2.2 in chronic pain processing.

Translational Research on Clinical Intrathecal Analgesic Therapy

Leverage Ziconotide's unique FDA-approved status as the only non-opioid for intrathecal therapy [3] to bridge basic research and clinical application. Use it as the positive control or reference compound in studies aimed at developing new formulations, testing new intrathecal drug delivery systems, or investigating the molecular mechanisms underlying the neuropsychiatric side effects associated with this specific drug class.

Analytical Method Development for Peptide Therapeutics

Utilize the distinct TFA salt form of Ziconotide for developing and validating sensitive analytical methods, such as HPLC and LC-MS, for quantifying and characterizing synthetic peptides. The significant molecular weight and retention time differences between the TFA and acetate salts provide a robust system suitability test for analytical chemists working in peptide quality control and bioanalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ziconotide (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.